molecular formula C25H29N3O3S B2383051 4-piperidin-1-ylsulfonyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide CAS No. 852138-68-2

4-piperidin-1-ylsulfonyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide

Cat. No. B2383051
CAS RN: 852138-68-2
M. Wt: 451.59
InChI Key: LKRFPEPOHWCGGW-UHFFFAOYSA-N
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Description

4-piperidin-1-ylsulfonyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide is a chemical compound that has gained prominence in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of a protein called PARP-1, which plays a role in DNA repair mechanisms in cells.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has shown that derivatives of piperidin-1-ylsulfonyl benzamide, such as N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, have been synthesized and evaluated for their antibacterial properties. These compounds displayed moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as novel antibacterial agents (Khalid et al., 2016).

Antitubercular and Antimicrobial Properties

Novel piperidine derivatives have also been investigated for their antitubercular and antimicrobial effects. For example, thiazole-aminopiperidine hybrid analogues have been designed as Mycobacterium tuberculosis GyrB inhibitors, showing potent antituberculosis activity along with a favorable safety profile (Jeankumar et al., 2013). Additionally, certain piperidin-4-yl-benzimidazoles demonstrated broad spectrum antibacterial activities, effective against clinically important strains, suggesting a new class of antibacterial agents (He et al., 2003).

Anti-acetylcholinesterase and Antidementia Agents

Some benzamide derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, indicating their potential as potent inhibitors of AChE and as prospective antidementia agents. Notably, certain compounds within this class showed significantly high activity, suggesting their application in treating neurodegenerative diseases (Sugimoto et al., 1990).

Anticancer Activity

The research also extends to the evaluation of benzamide derivatives and their complexes for anticancer activity. For instance, novel series of 4-methoxy and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives were prepared and showed moderate to significant antiproliferative activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (El-Sawy et al., 2013).

properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S/c29-25(19-9-11-20(12-10-19)32(30,31)28-14-4-1-5-15-28)26-17-18-8-13-24-22(16-18)21-6-2-3-7-23(21)27-24/h8-13,16,27H,1-7,14-15,17H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRFPEPOHWCGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)NC5=C4CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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